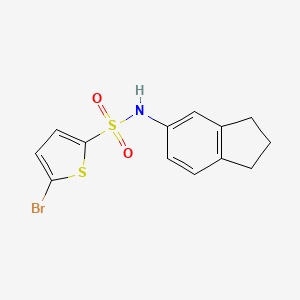![molecular formula C19H16N2O5S B12169000 (4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B12169000.png)
(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{(Z)-[2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyphenyl group, and an acetic acid moiety
准备方法
合成路线和反应条件
(4-{(Z)-[2-[(4-羟基苯基)(甲基)氨基]-4-氧代-1,3-噻唑-5(4H)-亚基]甲基}苯氧基)乙酸的合成通常涉及多个步骤。该过程始于噻唑环的制备,然后引入羟基苯基和乙酸部分。这些反应中常用的试剂包括亚硫酰氯、甲胺和酚衍生物。反应条件通常需要控制温度和 pH 值,以确保获得所需的产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流动工艺进行大规模合成。这些方法提高了化合物的效率和产量,同时保持高纯度水平。催化剂和优化反应条件的使用进一步改善了整个生产过程。
化学反应分析
反应类型
(4-{(Z)-[2-[(4-羟基苯基)(甲基)氨基]-4-氧代-1,3-噻唑-5(4H)-亚基]甲基}苯氧基)乙酸会发生各种化学反应,包括:
氧化: 羟基苯基可以被氧化形成醌衍生物。
还原: 噻唑环可以在特定条件下被还原,生成不同的噻唑烷衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在苯氧基和噻唑位置。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如胺和硫醇)。反应条件根据所需转化而异,一些反应需要升高温度,而另一些反应则在室温下进行。
主要产物
这些反应形成的主要产物包括醌衍生物、噻唑烷衍生物和各种取代的苯氧乙酸。
科学研究应用
化学
在化学领域,(4-{(Z)-[2-[(4-羟基苯基)(甲基)氨基]-4-氧代-1,3-噻唑-5(4H)-亚基]甲基}苯氧基)乙酸被用作合成更复杂分子的构建块。
生物学
在生物学研究中,该化合物因其作为生化探针的潜力而受到研究。它与特定酶和受体相互作用的能力使其成为研究生物途径和机制的宝贵工具。
医学
在医学领域,(4-{(Z)-[2-[(4-羟基苯基)(甲基)氨基]-4-氧代-1,3-噻唑-5(4H)-亚基]甲基}苯氧基)乙酸正在探索其治疗潜力。初步研究表明,它可能具有抗炎和抗癌特性,使其成为药物开发的候选药物。
工业
在工业领域,该化合物用于开发特种化学品和先进材料。其独特的特性使其适用于涂料、粘合剂和聚合物等应用。
作用机制
(4-{(Z)-[2-[(4-羟基苯基)(甲基)氨基]-4-氧代-1,3-噻唑-5(4H)-亚基]甲基}苯氧基)乙酸的作用机制涉及它与特定分子靶标的相互作用。羟基苯基可以与酶和受体结合,调节它们的活性。噻唑环可能与核酸相互作用,影响基因表达和蛋白质合成。这些相互作用导致各种生物效应,包括抗炎和抗癌活性。
相似化合物的比较
类似化合物
- 甲基(2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-5-[4-(2-呋喃甲酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
- 2-氟脱氯氯胺酮
独特性
与类似化合物相比,(4-{(Z)-[2-[(4-羟基苯基)(甲基)氨基]-4-氧代-1,3-噻唑-5(4H)-亚基]甲基}苯氧基)乙酸因其独特的官能团组合而脱颖而出。羟基苯基和噻唑环的存在提供了独特的化学和生物特性,使其成为各种应用的多功能化合物。
属性
分子式 |
C19H16N2O5S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H16N2O5S/c1-21(13-4-6-14(22)7-5-13)19-20-18(25)16(27-19)10-12-2-8-15(9-3-12)26-11-17(23)24/h2-10,22H,11H2,1H3,(H,23,24)/b16-10- |
InChI 键 |
ISMWOJJGOPTEAR-YBEGLDIGSA-N |
手性 SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2 |
规范 SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12168922.png)

![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12168935.png)

![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide](/img/structure/B12168945.png)

![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168961.png)
![4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12168976.png)

![methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12168987.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B12168993.png)
![3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12168998.png)

![(4E)-N-[4-(acetylamino)phenyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12169017.png)
